1,3-Di-tert-butyl-5-ethynylbenzene
Description
Properties
Molecular Formula |
C16H22 |
|---|---|
Molecular Weight |
214.35 g/mol |
IUPAC Name |
1,3-ditert-butyl-5-ethynylbenzene |
InChI |
InChI=1S/C16H22/c1-8-12-9-13(15(2,3)4)11-14(10-12)16(5,6)7/h1,9-11H,2-7H3 |
InChI Key |
WHXDIIFMHKIQIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C#C)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares 1,3-Di-tert-butyl-5-ethynylbenzene with structurally analogous compounds, emphasizing substituent effects, physical properties, and applications:
Key Observations :
- Steric Effects : The tert-butyl groups in this compound impose significant steric hindrance, reducing reaction rates in electrophilic substitution compared to less bulky analogs like 4-ethyl-1,3-benzenediol .
- Electronic Effects : The ethynyl group is electron-withdrawing, contrasting with the electron-donating ethyl group in 2-ethylnaphthalene. This difference impacts electronic conjugation and reactivity in catalytic systems .
- Functional Group Utility : The iodo substituent in 1,3-di-tert-butyl-5-iodobenzene enables cross-coupling reactions, whereas the ethynyl group in the target compound facilitates alkyne-based polymerizations .
Preparation Methods
Halogenation and Sonogashira Coupling
A widely referenced method involves the introduction of the ethynyl group via Sonogashira coupling (Figure 1). The synthesis begins with 1,3-di-tert-butyl-5-bromobenzene, which undergoes cross-coupling with trimethylsilylacetylene (TMSA) in the presence of a palladium catalyst. Deprotection of the trimethylsilyl (TMS) group yields the terminal alkyne.
Reaction Conditions
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (0.5–2 mol%).
-
Base : Et₃N or iPr₂NH.
-
Solvent : Tetrahydrofuran (THF) or toluene.
Direct Ethynylation via C-H Activation
Recent advances in C-H functionalization enable the direct installation of the ethynyl group on 1,3-di-tert-butylbenzene. Using a gold or iridium catalyst, the reaction proceeds via electrophilic aromatic substitution, bypassing the need for pre-halogenated intermediates.
Advantages :
-
Fewer synthetic steps.
-
Higher atom economy.
Limitations :
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like THF enhance catalyst solubility, while toluene minimizes side reactions in sterically crowded systems. Elevated temperatures (80°C) accelerate coupling but may promote protodehalogenation of bromobenzene precursors.
Catalytic Systems
Copper(I) iodide (CuI) is often used as a co-catalyst in Sonogashira reactions to stabilize palladium intermediates. In the synthesis of 1,3-di-tert-butyl-5-(iodoethynyl)benzene, CuI (5 mol%) and N-iodomorpholine facilitate iodination of the terminal alkyne, demonstrating the versatility of the parent compound.
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
-
Molecular Ion : m/z 214.35 (M⁺), consistent with the molecular formula C₁₆H₂₂.
-
Fragmentation peaks at m/z 159 (loss of t-Bu) and 57 (C₄H₉⁺).
Applications in Advanced Material Synthesis
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1,3-di-tert-butyl-5-ethynylbenzene, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves Sonogashira coupling or copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, in CuAAC, steric demand of alkynes (e.g., 1-decyne vs. This compound) can significantly affect reaction efficiency. Optimization includes testing catalysts (e.g., Cu(I) with TBTA ligands), solvents (polar vs. nonpolar), and temperatures. Reaction progress can be monitored via TLC or GC-MS, with yields reported under varying conditions .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : H and C NMR can identify tert-butyl protons (δ ~1.3 ppm) and ethynyl carbons (δ ~70-90 ppm).
- IR : The alkyne C≡C stretch appears near 2100–2260 cm.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]). Cross-referencing with databases like NIST ensures accuracy .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in CuAAC reactions?
- Methodological Answer : Kinetic studies and density functional theory (DFT) calculations can elucidate steric and electronic effects. The tert-butyl groups hinder copper coordination, slowing reaction rates compared to less hindered alkynes. Isotopic labeling (e.g., C-ethynyl) may track regioselectivity in triazole formation .
Q. How do steric effects from tert-butyl groups influence thermal stability and electronic properties?
- Methodological Answer : Thermogravimetric analysis (TGA) under inert atmospheres quantifies decomposition temperatures. Computational studies (e.g., HOMO-LUMO gaps via Gaussian software) reveal electronic effects. Comparative studies with analogs (e.g., 1-ethyl-3,5-dimethylbenzene) isolate steric contributions .
Q. How should researchers address contradictions in reported catalytic efficiencies across studies?
- Methodological Answer : Conduct comparative studies under standardized conditions (e.g., solvent, catalyst loading). Use meta-analysis to aggregate data, and validate via independent replication. Triangulate findings with spectroscopic, kinetic, and computational data to resolve discrepancies .
Safety and Experimental Design
Q. What safety protocols are recommended for handling this compound during high-temperature reactions?
- Methodological Answer :
- Use fume hoods and explosion-proof equipment for reactions >100°C.
- Avoid skin contact with nitrile gloves and lab coats.
- Monitor for exotherms using in-situ IR or calorimetry.
- Emergency protocols: Immediate quenching with ice baths and evacuation plans for vapor release .
Data Analysis and Validation
Q. What strategies ensure reproducibility in synthesizing derivatives of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
